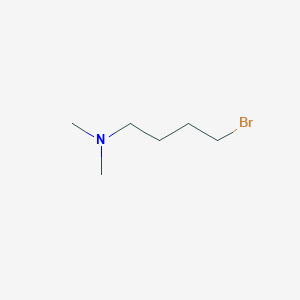

(4-Bromobutyl)dimethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

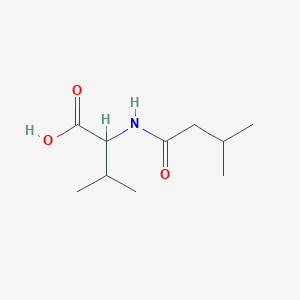

The synthesis of (4-Bromobutyl)dimethylamine can be achieved by reacting 4-bromobutanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as distillation and chromatography.Molecular Structure Analysis

The molecular formula of (4-Bromobutyl)dimethylamine is C6H14BrN . It contains a total of 21 bonds; 7 non-H bond(s), 3 rotatable bond(s), and 1 tertiary amine(s) (aliphatic) .科学的研究の応用

Bromodomain Ligands : (4-Bromobutyl)dimethylamine derivatives, such as 3,5-dimethylisoxazoles, have been identified as novel acetyl-lysine bioisosteres. These compounds can displace acetylated histone-mimicking peptides from bromodomains, showing promise as selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011).

Synthetic Technology : Research on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, which is closely related to (4-Bromobutyl)dimethylamine, highlights its importance as an intermediate in organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).

Aminocarbonylations : Dimethylformamide, acting as a source of dimethylamine, has been used in palladium-catalyzed aminocarbonylations of aryl bromides. This method serves as a convenient alternative to other carbonylation methods, particularly applicable to small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).

Coupling N-methylated Amino Acids : BroP, a reagent for coupling N-methylated amino acids, is notably suitable for this application. It is stable and provides high yields in short reaction times, without appreciable epimerization (Coste et al., 1990).

Lewis Basic Terpyridines : Studies on the syntheses of electron-rich dialkylamino-substituted 2,2':6',2''-terpyridines (TPYs), using bromo-substituted intermediates, have shown their potential as excellent ligands for various applications, given their very high methyl cation affinities (Kleoff et al., 2019).

Nucleophilic Substitution Studies : Research on the nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine resulted in isomeric dimethylaminoquinones, contributing to the understanding of substitution processes in organic chemistry (Hewgill & Mullings, 1976).

特性

IUPAC Name |

4-bromo-N,N-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOWNBACZCLCEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromobutyl)dimethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)